

3,4-Dimethoxymethamphetamine (DMMA) chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dimethoxymethamphetamine*

Cat. No.: *B8680141*

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **3,4-Dimethoxymethamphetamine (DMMA)**

Introduction: Situating DMMA in Neurochemical Research

3,4-Dimethoxymethamphetamine (DMMA) is a synthetic research chemical belonging to the phenethylamine and amphetamine classes.^{[1][2]} Structurally, it is an analog of the well-studied compound 3,4-methylenedioxymethamphetamine (MDMA), differing by the replacement of the methylenedioxy bridge with two methoxy groups on the phenyl ring.^{[3][4]} This seemingly subtle structural modification significantly alters its pharmacological profile, rendering it a valuable tool for structure-activity relationship (SAR) studies.^[4]

DMMA functions as a monoamine transporter inhibitor, showing activity at the serotonin and norepinephrine transporters, though it is considerably less potent than MDMA.^[3] This guide provides a comprehensive technical overview of its chemical properties, synthesis, and analytical characterization, designed for researchers and professionals in drug development and forensic science. While detailed experimental data for DMMA is not widely published, this document consolidates available information and leverages data from close structural analogs to provide a robust predictive and methodological framework.

Section 1: Chemical Identity and Physical Properties

The foundational step in any chemical workflow is the unambiguous identification of the compound and an understanding of its basic physical characteristics. These properties dictate handling, storage, and formulation conditions.

Table 1: Chemical and Physical Properties of 3,4-Dimethoxymethamphetamine (DMMA)

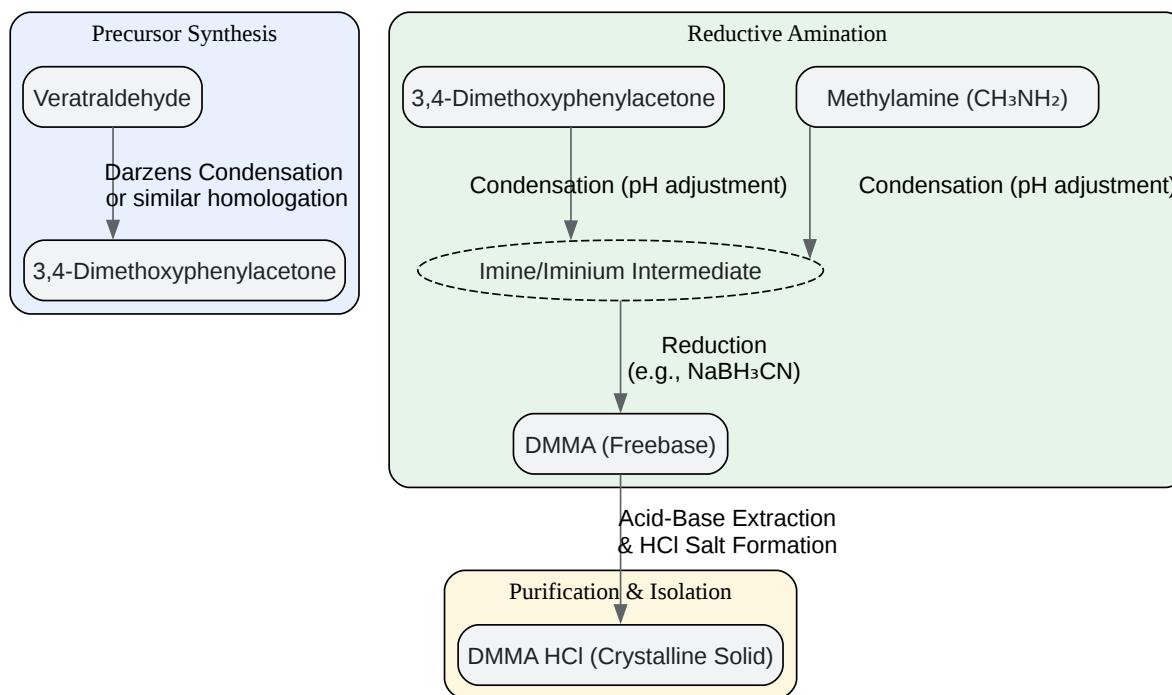
Property	Value	Source / Comment
IUPAC Name	1-(3,4-Dimethoxyphenyl)-N-methylpropan-2-amine	[2]
Synonyms	DMMA, 3,4-Dimethoxy-N-methylamphetamine	[2]
CAS Number	70932-18-2 (HCl Salt)	[3]
Molecular Formula	$C_{12}H_{19}NO_2$ (Freebase) $C_{12}H_{19}NO_2 \cdot HCl$ (Hydrochloride)	[2][3]
Molar Mass	209.29 g/mol (Freebase) 245.74 g/mol (Hydrochloride)	[1][2]
Appearance	Crystalline solid	[3]
Melting Point	Not reported. For comparison, racemic MDMA HCl melts at 147-153°C.[5]	
Solubility (HCl Salt)	DMF: ~30 mg/mL DMSO: ~30 mg/mL Ethanol: ~30 mg/mL PBS (pH 7.2): ~10 mg/mL	[3]
UV λ max (HCl Salt)	203, 230, 279 nm	[3]

Section 2: Synthesis and Purification

The most direct and widely cited method for preparing DMMA is the reductive amination of a ketone precursor, 3,4-dimethoxyphenylacetone, with methylamine.[1][4] This two-stage, one-

pot reaction is a cornerstone of amine synthesis due to its efficiency and the commercial availability of the necessary precursors.

The causality for this synthetic choice is clear: reductive amination provides a direct pathway to the secondary amine target from a stable ketone intermediate. The selection of the reducing agent is critical; sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) are often preferred over stronger agents like sodium borohydride (NaBH_4) because they are less reactive towards the ketone starting material and selectively reduce the iminium intermediate formed *in situ*.^[6] This selectivity prevents the wasteful reduction of the starting ketone to an alcohol byproduct.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and isolation of DMMA HCl.

Experimental Protocol: Synthesis of DMMA via Reductive Amination

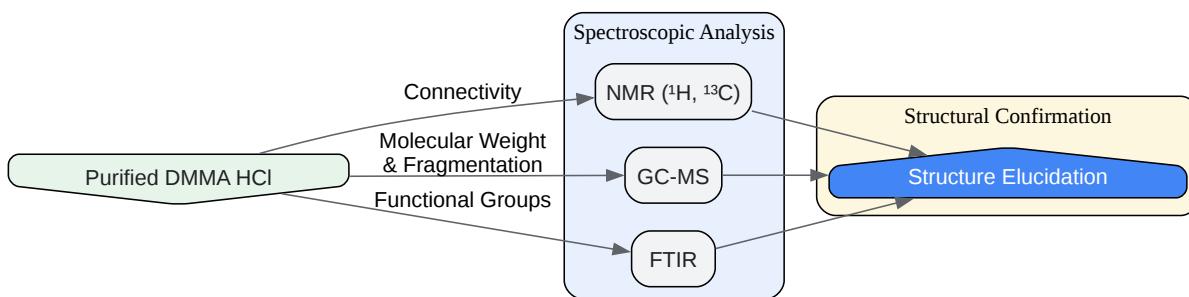
This protocol is a representative procedure based on established methods for analogous compounds.[\[6\]](#)[\[7\]](#)

- **Imine Formation:** To a solution of 3,4-dimethoxyphenylacetone (1.0 eq) in methanol (MeOH), add a solution of methylamine (1.5 eq, typically as a 40% solution in water or 2M in THF/MeOH). Adjust the pH of the mixture to ~6-7 using glacial acetic acid. Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
- **Reduction:** Cool the mixture in an ice bath. In a single portion, add sodium cyanoborohydride (NaBH_3CN , 1.2 eq).
 - **Expertise Note:** The reaction is maintained at a slightly acidic pH to promote iminium ion formation, which is the species that is readily reduced. NaBH_3CN is stable under these conditions, ensuring selective reduction.
- **Reaction Monitoring & Quench:** Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed. Carefully quench the reaction by adding 2M hydrochloric acid (HCl) until gas evolution (from excess borohydride) ceases.
- **Workup & Purification:**
 - Remove the methanol under reduced pressure.
 - Perform a standard acid-base extraction: Dilute the aqueous residue with water and wash with a nonpolar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-basic byproducts.
 - Basify the aqueous layer to a pH >12 with 4M sodium hydroxide (NaOH) and extract the DMMA freebase into a suitable organic solvent (e.g., dichloromethane, 3x).

- Combine the organic extracts, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to yield the crude freebase, often as an oil.
- Salt Formation (Self-Validation Step): For purification and stability, convert the freebase to its hydrochloride salt. Dissolve the crude oil in a minimal amount of a solvent like anhydrous isopropanol or diethyl ether. Add a solution of HCl in the same solvent dropwise with stirring. The DMMA HCl salt should precipitate as a white solid.
 - Trustworthiness Note: Successful crystallization and a sharp melting point (if a reference value were available) are indicators of high purity. The salt formation step itself is a powerful purification technique.
- Final Isolation: Collect the crystalline solid by vacuum filtration, wash with cold anhydrous solvent (e.g., diethyl ether), and dry under vacuum.

Section 3: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. While a full, authenticated dataset for DMMA is not available in public literature, data from its immediate primary amine analog, 3,4-dimethoxyamphetamine (DMA), provides a reliable template for interpretation.[8][9]



[Click to download full resolution via product page](#)

Caption: Integrated analytical workflow for the structural confirmation of DMMA.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) provides the molecular weight of the freebase and a characteristic fragmentation pattern.

- Expected Molecular Ion (M^+): For DMMA ($C_{12}H_{19}NO_2$), the molecular ion peak should appear at $m/z = 209$.
- Key Fragmentation: The primary fragmentation pathway for phenethylamines is benzylic cleavage. For DMMA, this would result in a prominent fragment from the loss of the aminopropyl sidechain, yielding the 3,4-dimethoxybenzyl cation at $m/z = 151$. A second major fragment is typically observed at $m/z = 58$, corresponding to the $[CH(CH_3)=N^+H(CH_3)]$ iminium cation, which is highly indicative of the N-methylamphetamine backbone.

Table 2: Predicted GC-MS Fragmentation for DMMA vs. Observed for DMA

m/z	Predicted Fragment (DMMA)	Observed Fragment (DMA)[8]	Rationale
209	$[M]^+$	-	Molecular Ion (DMMA)
195	-	$[M]^+$	Molecular Ion (DMA)
152	-	$[M-CH_2CHNH_2]^+$	Benzylic cleavage (DMA)
151	$[M-CH(CH_3)NHCH_3]^+$	-	Benzylic cleavage (DMMA)
58	$[C_3H_8N]^+$	-	Iminium cation (DMMA)
44	-	$[C_2H_6N]^+$	Iminium cation (DMA)

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify key functional groups. The spectrum is expected to be complex, but several characteristic absorptions can be predicted.

Table 3: Predicted IR Absorptions for DMMA HCl

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~2700-2400	N-H stretch (broad)	Secondary ammonium (-N ⁺ H ₂ -)
~2950-2850	C-H stretch	Aliphatic (propyl, methyl)
~3050-3000	C-H stretch	Aromatic
~1600, ~1515	C=C stretch	Aromatic ring
~1260, ~1030	C-O stretch	Aryl ether (-O-CH ₃)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, revealing the connectivity and chemical environment of every proton and carbon atom. The following predictions are based on the authenticated spectrum of 3,4-DMA HCl and fundamental principles of NMR.[8][9]

Table 4: Predicted ¹H NMR Spectral Data for DMMA HCl (400 MHz, D₂O)

Predicted Shift (ppm)	Multiplicity	Integration	Assignment	Comparison to DMA[8]
~6.9-7.0	m	3H	Ar-H	Similar (~6.95 ppm)
~3.9	s	6H	-OCH ₃	Similar (~3.89 ppm)
~3.6	m	1H	α-CH	Similar (~3.55 ppm)
~3.0	m	2H	Ar-CH ₂	Similar (~2.95 ppm, d)
~2.7	s	3H	N-CH ₃	Absent in DMA
~1.3	d	3H	α-CH-CH ₃	Similar (~1.28 ppm, d)

- Expertise Note: The most significant and diagnostic difference between the ¹H NMR spectra of DMMA and DMA will be the appearance of a singlet integrating to 3 protons around 2.7 ppm, corresponding to the new N-methyl group. The multiplicity of the α-CH proton may also simplify from a multiplet to a sextet or quintet depending on coupling.

References

- SWGDRUG.org. (2013, December 16). 3,4-Dimethoxyamphetamine Monograph.
- Wikipedia. (2025, December 24). **3,4-Dimethoxymethamphetamine**.
- Nichols, D. E., & Dunn, W. J. (2018). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). ACS Chemical Neuroscience, 9(10), 2349–2363.
- SWGDRUG.org. (2005, August 18). 3,4-METHYLENEDIOXYMETHAMPHETAMINE Monograph.
- Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3,4-Dimethoxymethamphetamine (hydrochloride) synthesis - chemicalbook [chemicalbook.com]
- 2. 3,4-Dimethoxymethamphetamine - Wikipedia [en.wikipedia.org]
- 3. Stereochemical analysis of 3,4-methylenedioxymethamphetamine and its main metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-Dimethoxyphenethylamine(120-20-7) 1H NMR [m.chemicalbook.com]
- 5. swgdrug.org [swgdrug.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. swgdrug.org [swgdrug.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [3,4-Dimethoxymethamphetamine (DMMA) chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8680141#3-4-dimethoxymethamphetamine-dmma-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com